Resveratryl acetate
Overview
Description
Resveratryl acetate is a derivative of resveratrol, a well-known polyphenolic compound found in various plants such as grapes, berries, and peanuts. Resveratrol is recognized for its antioxidant, anti-inflammatory, and potential anti-cancer properties. This compound, being an esterified form of resveratrol, retains many of these beneficial properties while potentially offering improved stability and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of resveratryl acetate typically involves the esterification of resveratrol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to prevent the degradation of resveratrol. The general reaction scheme is as follows: [ \text{Resveratrol} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, biotechnological methods involving engineered microorganisms have been explored for the production of resveratrol and its derivatives, including this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized products.
Reduction: Reduction of this compound can yield resveratrol and other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Resveratrol and reduced derivatives.
Substitution: Substituted resveratryl derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other bioactive compounds.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential anti-cancer and neuroprotective effects.
Industry: Used in the formulation of cosmetics and nutraceuticals due to its stability and bioavailability
Mechanism of Action
Resveratryl acetate exerts its effects through various mechanisms:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Activity: It inhibits the activation of nuclear factor kappa B (NF-κB) and other pro-inflammatory pathways.
Anti-cancer Activity: It induces apoptosis and inhibits the proliferation of cancer cells by modulating signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway
Comparison with Similar Compounds
Resveratrol: The parent compound, known for its wide range of biological activities.
Pterostilbene: A dimethylated derivative of resveratrol with enhanced bioavailability.
Piceatannol: A hydroxylated derivative with potent antioxidant properties.
Uniqueness of Resveratryl Acetate: this compound offers improved stability and bioavailability compared to resveratrol. Its esterified form makes it more resistant to metabolic degradation, potentially enhancing its therapeutic efficacy .
Properties
IUPAC Name |
[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenyl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-11(17)20-16-6-4-12(5-7-16)2-3-13-8-14(18)10-15(19)9-13/h2-10,18-19H,1H3/b3-2+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMZFJTYLFBJEC-NSCUHMNNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
411233-11-9 | |
Record name | Resveratryl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0411233119 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RESVERATRYL ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T07O870429 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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